

Core Principles of High-Throughput Screening (HTS) Assays

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Compound of Interest

Compound Name: *Hitec*

Cat. No.: *B13729832*

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HTS assays are characterized by several key principles that enable the screening of extensive compound libraries in a time- and cost-effective manner:

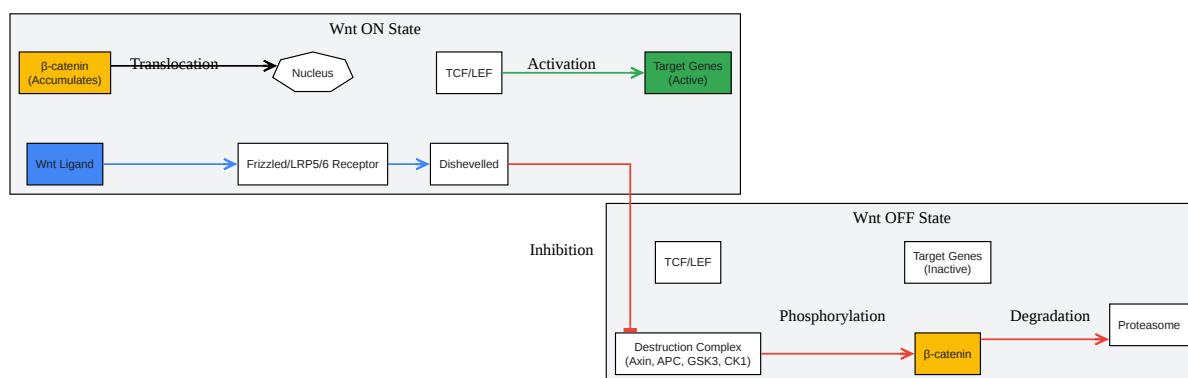
- **Miniaturization:** Assays are typically performed in high-density microplates (e.g., 384- or 1536-well formats) to reduce the consumption of expensive reagents and test compounds.
- **Automation:** Robotic systems are employed for liquid handling, plate transport, and data acquisition, ensuring high precision, reproducibility, and throughput.
- **Sensitive Detection:** A variety of detection methods are utilized, including fluorescence, luminescence, and absorbance, to quantify the biological response with high sensitivity and a wide dynamic range.
- **Robustness:** HTS assays are rigorously validated to ensure they are reliable and reproducible. Key performance metrics include the Z'-factor, which assesses the statistical separation between positive and negative controls.

Representative HTS Assay: Wnt/ β -catenin Signaling Pathway Reporter Assay

The Wnt/ β -catenin signaling pathway is crucial for embryonic development and is implicated in various diseases, including cancer. Modulators of this pathway are therefore of significant therapeutic interest.^[1] A common HTS approach to identify such modulators is a cell-based reporter assay.

Signaling Pathway Overview

In the absence of a Wnt ligand, β -catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Binding of a Wnt ligand to its receptor complex inhibits the destruction complex, allowing β -catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β -catenin partners with TCF/LEF transcription factors to activate the expression of target genes.

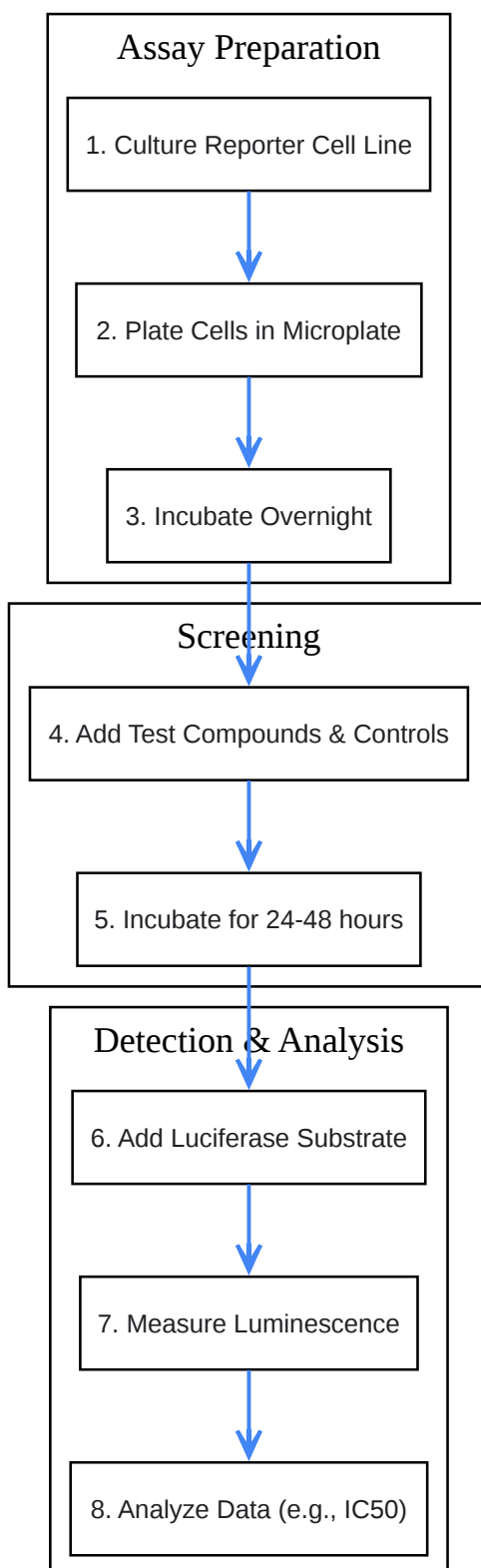


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Caption: Wnt/ β -catenin Signaling Pathway

Experimental Workflow

A typical HTS workflow for a Wnt/ β -catenin reporter assay involves several steps, from cell preparation to data analysis.



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References

- 1. A High-Throughput Screen for Wnt/ β -catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
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